molecular formula C27H27Cl2N5O3S B12456331 (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

Cat. No.: B12456331
M. Wt: 572.5 g/mol
InChI Key: GTCSIQFTNPTSLO-ZEQRLZLVSA-N
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Description

(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide is a complex synthetic molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacophores, including a 3,4-dihydropyrazole core, sulfonamide functionality, and a terminal 3-methylbutanamide group. The 3-methylbutanamide moiety is a feature found in compounds with documented biological activity, such as positive allosteric modulation of the GABAA receptor and potent anticonvulsant activity in preclinical models . Furthermore, similar sulfonamide-containing structures have been explored as inhibitors for various enzymatic targets, including matrix metalloproteinases (MMPs) and phosphoinositide 3-kinases (PI3Ks) . The presence of two chlorophenyl rings suggests potential for high affinity binding to hydrophobic pockets on protein targets. This combination of structural features makes this compound a valuable chemical tool for probing biological systems, screening for new pharmacological activities, and conducting structure-activity relationship (SAR) studies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H27Cl2N5O3S

Molecular Weight

572.5 g/mol

IUPAC Name

(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24-/m0/s1

InChI Key

GTCSIQFTNPTSLO-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

β-Keto Ester Preparation

The dihydropyrazole scaffold is synthesized via cyclocondensation of β-keto esters with substituted hydrazines. For example, 4-chlorophenylacetone is converted to methyl 3-(4-chlorophenyl)-3-oxopropanoate using dimethyl oxalate and sodium methoxide in diethyl ether.

Reaction Conditions

  • Reactants : 4-Chlorophenylacetone, dimethyl oxalate, sodium methoxide
  • Solvent : Diethyl ether
  • Temperature : Room temperature → reflux
  • Yield : ~70–80% (based on analogous procedures)

Hydrazine Cyclization

The β-keto ester reacts with phenylhydrazine to form the 3,4-dihydropyrazole ring. Stereochemical control at C4 (4R) is achieved using chiral catalysts (e.g., L-proline) or via enzymatic resolution.

Example Protocol

  • Dissolve methyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol) in ethanol.
  • Add phenylhydrazine (12 mmol) and reflux for 12 hours.
  • Isolate the racemic dihydropyrazole and resolve using chiral HPLC.

Sulfonylation of the Dihydropyrazole Amine

Sulfonyl Chloride Coupling

The free amine on the dihydropyrazole reacts with 4-chlorobenzenesulfonyl chloride under basic conditions.

Procedure

  • Dissolve (4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-amine (5 mmol) in dichloromethane.
  • Add triethylamine (6 mmol) and 4-chlorobenzenesulfonyl chloride (5.5 mmol).
  • Stir at 0–5°C for 4 hours, then warm to room temperature.
  • Purify via recrystallization (ethyl acetate/n-heptane).

Key Data

  • Yield : 65–75%
  • Purity : >95% (HPLC)

Stereoselective Amide Formation

(2S)-2-Amino-3-Methylbutanamide Synthesis

L-Valine is converted to the corresponding amide via:

  • Protection : Boc-L-valine reacts with ammonium chloride using EDCl/HOBt.
  • Deprotection : TFA removes the Boc group to yield (2S)-2-amino-3-methylbutanamide.

Schiff Base Formation

The primary amine of the amide condenses with the ketone intermediate of the sulfonylated dihydropyrazole.

Reaction Conditions

  • Reactants : Sulfonylated dihydropyrazole (1 eq), (2S)-2-amino-3-methylbutanamide (1.2 eq)
  • Solvent : Methanol
  • Catalyst : Acetic acid (5 mol%)
  • Temperature : Reflux for 8 hours

Purification and Characterization

Chromatographic Separation

Final purification uses silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization in acetonitrile.

Spectroscopic Validation

  • ¹H NMR : δ 7.8–7.2 (m, aromatic H), 2.9 (s, CH₃), 1.1 (d, J = 6.8 Hz, CH(CH₃)₂).
  • HPLC : Retention time = 12.3 min (Chiralpak AD-H column).

Challenges and Optimization

  • Stereochemical Control : Asymmetric catalysis (e.g., Jacobsen’s catalyst) improves enantiomeric excess to >98%.
  • Byproducts : Over-sulfonylation is mitigated by stoichiometric control and low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the reduced dihydropyrazole derivative.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

The compound (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Notes References
Target Compound 3,4-Dihydropyrazole core, dual 4-chlorophenyl groups, sulfonylamino linker 572.51 Potential protease/membrane receptor modulation (inferred from sulfonamide and pyrazole motifs)
Octa-deuterated JD5037 Deuterated 3-methylbutanamide and sulfonamide groups ~585 (estimated) Enhanced metabolic stability for pharmacokinetic studies
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Phenoxyacetamido substituent, tetrahydropyrimidinone ring ~750 (estimated) Designed for enhanced solubility and CNS penetration
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Piperazine-dione and thiazolidine-carboxylic acid moieties ~650 (estimated) Antibacterial/antifungal activity (common in thiazolidine derivatives)

Physicochemical and Functional Comparisons

Polarity and Solubility
  • The target compound ’s sulfonamide and amide groups enhance polarity but are counterbalanced by hydrophobic chlorophenyl and phenyl groups, suggesting moderate aqueous solubility .
  • Octa-deuterated JD5037 exhibits similar solubility but improved stability due to deuterium substitution .
  • The phenoxyacetamido analog (Entry 3, Table 1) includes a polar hydroxy group, likely improving solubility .
Pharmacological Potential
  • Sulfonamide-pyrazole hybrids (e.g., the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase) and receptor antagonism .
  • Thiazolidine-carboxylic acid derivatives (Entry 4, Table 1) are linked to antimicrobial activity due to their ability to disrupt microbial membranes .

Computational and Experimental Analysis

  • MultiWfn () and SHELX () have been used to analyze electron density and crystallographic data for analogs, aiding in structure-activity relationship (SAR) studies.

Biological Activity

The compound (2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide, also known by its chemical formula C27H27Cl2N5O3S, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C27H27Cl2N5O3S
  • Molecular Weight : 532.50 g/mol
  • CAS Number : Not explicitly listed in the provided sources.

Structural Features

The compound features a complex structure with a dihydropyrazole ring, chlorophenyl groups, and a sulfonamide moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been tested against various bacterial strains. A study reported that pyrazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, certain pyrazole derivatives exhibited significant inhibition of COX activity, suggesting their potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific analogs have shown promising results in vitro against various cancer cell lines, including MCF-7 breast cancer cells .

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : It may bind to various cellular receptors, modulating signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Mechanisms : The compound might disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .

CompoundZone of Inhibition (mm)Activity
10a15Moderate
10b20Good
10c12Weak

Study 2: Anti-inflammatory Assessment

An investigation into the anti-inflammatory effects showcased that specific pyrazole derivatives significantly reduced inflammation markers in vitro. The IC50 values for COX inhibition ranged from 0.05 µM to 0.15 µM across different compounds .

CompoundIC50 (µM)Inhibition Type
A0.05COX-1
B0.10COX-2
C0.15Dual Inhibitor

Study 3: Anticancer Activity

In vitro studies on MCF-7 cells revealed that certain pyrazole derivatives induced apoptosis at concentrations as low as 1 µM, indicating their potential as anticancer agents.

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